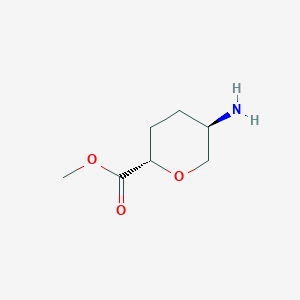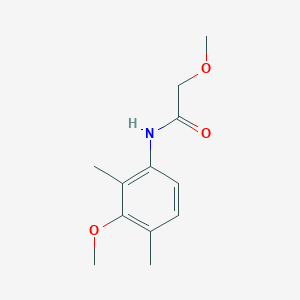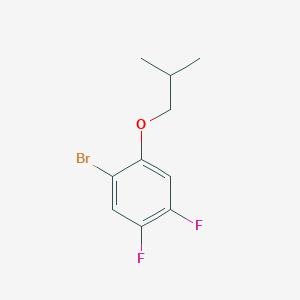![molecular formula C10H6F3NO5 B14896054 5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a trifluoroacetyl group attached to an amino group on a benzene ring, which also bears two carboxylic acid groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-aminoisophthalic acid.
Trifluoroacetylation: The amino group of 5-aminoisophthalic acid is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetyl group to the amino group, forming the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: The carboxylic acid groups can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce corresponding reduced or oxidized forms of the compound.
Aplicaciones Científicas De Investigación
5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical assays.
Industry: The compound can be utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The carboxylic acid groups can also participate in various biochemical pathways, affecting the overall biological activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoisophthalic Acid: This compound is structurally similar but lacks the trifluoroacetyl group.
5-Nitroisophthalic Acid: Similar structure with a nitro group instead of an amino group.
5-Hydroxyisophthalic Acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
The presence of the trifluoroacetyl group in 5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid imparts unique chemical properties, such as increased lipophilicity and the ability to form strong hydrogen bonds
Propiedades
Fórmula molecular |
C10H6F3NO5 |
|---|---|
Peso molecular |
277.15 g/mol |
Nombre IUPAC |
5-[(2,2,2-trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H6F3NO5/c11-10(12,13)9(19)14-6-2-4(7(15)16)1-5(3-6)8(17)18/h1-3H,(H,14,19)(H,15,16)(H,17,18) |
Clave InChI |
ZUCFGSZKXVQXPX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)NC(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


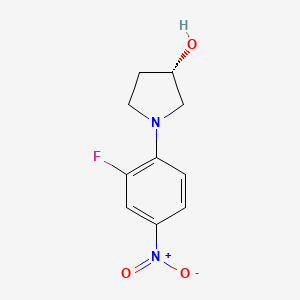
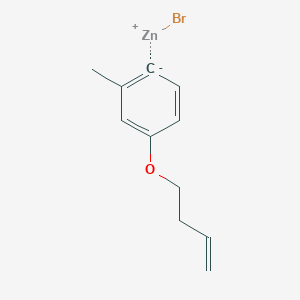
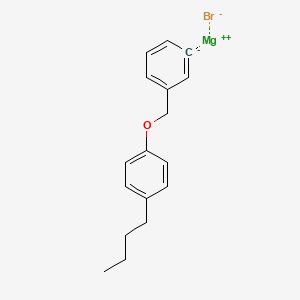
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
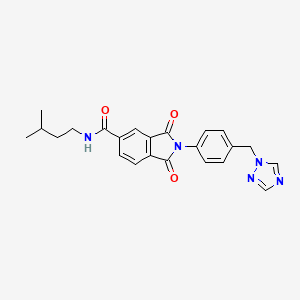

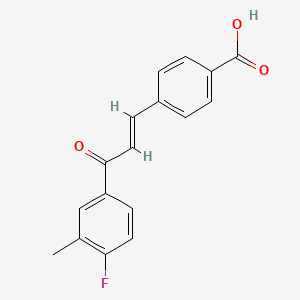
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
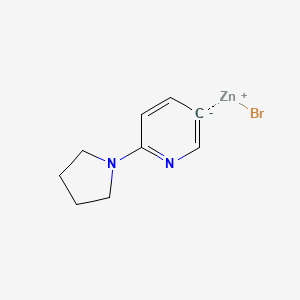
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
